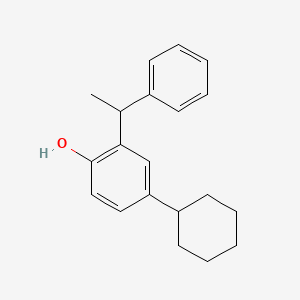

4-Cyclohexyl-2-(1-phenylethyl)phenol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

62737-79-5 |

|---|---|

Formule moléculaire |

C20H24O |

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

4-cyclohexyl-2-(1-phenylethyl)phenol |

InChI |

InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)19-14-18(12-13-20(19)21)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3 |

Clé InChI |

QTFLYTKICMUKPL-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C3CCCCC3)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to 4-Cyclohexyl-2-(1-phenylethyl)phenol

The direct synthesis of this compound involves the introduction of a cyclohexyl group onto the aromatic ring of 2-(1-phenylethyl)phenol (B1329670). This is typically achieved through electrophilic substitution reactions where the hydroxyl and 1-phenylethyl groups on the starting material influence the position of the incoming cyclohexyl substituent.

Friedel-Crafts Alkylation Strategies for Phenolic Compounds

The Friedel-Crafts alkylation is a foundational method for attaching alkyl substituents to an aromatic ring. wikipedia.org In the context of synthesizing this compound, this reaction involves treating the precursor, 2-(1-phenylethyl)phenol, with a cyclohexylating agent in the presence of a Lewis acid catalyst. youtube.comrsc.org

Common cyclohexylating agents include cyclohexene (B86901), cyclohexanol (B46403), or a cyclohexyl halide. The catalyst, typically a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), serves to generate a cyclohexyl carbocation or a polarized complex that acts as the electrophile. nih.govbeilstein-journals.org

The reaction proceeds via electrophilic aromatic substitution. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, while the existing 1-phenylethyl group at the ortho position provides steric hindrance. Consequently, the incoming electrophilic cyclohexyl group is predominantly directed to the sterically more accessible para position relative to the hydroxyl group, yielding the desired this compound. The general mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. youtube.com

Catalytic Approaches in Phenol Cyclohexylation

A variety of catalytic systems have been investigated for the alkylation of phenols with cyclohexene and cyclohexanol to enhance efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric Lewis acids. researchgate.netresearchgate.net These methods can be adapted for the cyclohexylation of 2-(1-phenylethyl)phenol. Catalysts employed in these transformations range from mineral acids to solid acid catalysts. researchgate.netunive.it

Solid acid catalysts, such as zeolites (e.g., HY, H-beta), sulfonic acid resins (e.g., Amberlyst), and supported heteropoly acids, offer significant advantages, including ease of separation, reusability, and reduced corrosion and pollution issues. researchgate.netresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the reaction rate and the selectivity for the desired para-substituted product. researchgate.netunive.it For instance, the alkylation of phenol with cyclohexene can yield a mixture of 2-cyclohexylphenol, 4-cyclohexylphenol (B75765), and cyclohexyl phenyl ether, with the product distribution being highly dependent on the catalyst used. unive.it In the case of 2-(1-phenylethyl)phenol, the steric bulk of the ortho-substituent strongly favors the formation of the 4-cyclohexyl product.

| Catalyst Type | Specific Example(s) | Typical Alkylating Agent | Key Characteristics/Findings |

|---|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃ | Cyclohexene, Cyclohexyl Halides | Traditional, effective catalysts; often required in stoichiometric amounts; can lead to side reactions. unive.it |

| Brønsted Acids | H₂SO₄, H₃PO₄, CH₃SO₃H | Cyclohexene, Cyclohexanol | Homogeneous catalysts; effective but can be corrosive and difficult to separate from the product mixture. researchgate.netunive.it |

| Zeolites | HY, H-beta, HZSM5, Mordenite | Cyclohexene, Cyclohexanol | Heterogeneous solid acids; shape selectivity can influence product distribution; reusable and environmentally friendlier. researchgate.netresearchgate.netresearchgate.net |

| Sulfonic Acid Resins | Amberlyst-15 | Cyclohexene | Polymeric solid acid catalyst; shows good activity and facilitates easy work-up. unive.it |

| Supported Catalysts | 12-Tungstosilicic acid on a support, Co₂P on zeolite | Cyclohexene | Combines the catalytic activity of the acid with the high surface area and stability of the support material. unive.itresearchgate.net |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org This approach offers advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. researchgate.net

While MCRs are powerful tools, particularly in the synthesis of complex heterocyclic compounds, a specific, well-established multi-component reaction for the direct, one-pot synthesis of this compound is not prominently documented in scientific literature. A hypothetical MCR approach could involve the simultaneous reaction of phenol, styrene (B11656) (as a precursor to the 1-phenylethyl group), and a cyclohexylating agent (like cyclohexene) in the presence of a suitable catalytic system. However, controlling the multiple reaction pathways and achieving high regioselectivity for the desired trisubstituted phenol would present significant synthetic challenges.

Precursor Chemistry and Synthetic Intermediates

The synthesis of this compound is dependent on the availability of key precursors that provide the phenol ring and the respective alkyl substituents.

Synthesis of Phenol-Based Starting Materials (e.g., 2-(1-phenylethyl)phenol)

The primary phenolic precursor is 2-(1-phenylethyl)phenol (CAS RN: 4237-44-9). nist.govnih.gov This compound is itself synthesized via the alkylation of phenol. The reaction typically involves treating phenol with styrene in the presence of an acid catalyst.

To favor the formation of the ortho-alkylated product over the thermodynamically more stable para-isomer, specific catalytic systems are often employed. For example, metal phenoxide catalysts, such as aluminum phenoxide, can promote ortho-selectivity through a complex-mediated mechanism. The reaction involves heating phenol with the catalyst to generate the active species, followed by the addition of the alkylating agent. google.com

The molecular formula for 2-(1-phenylethyl)phenol is C₁₄H₁₄O, and its molecular weight is 198.26 g/mol . nih.govchemeo.com

Preparation of Cyclohexyl-Containing Reagents

The cyclohexyl moiety is introduced using a suitable cyclohexylating reagent. The most common and industrially relevant reagents are cyclohexene and cyclohexanol.

Cyclohexanol : This reagent is produced on a large scale primarily through two routes: the catalytic hydrogenation of phenol or the oxidation of cyclohexane (B81311) in the presence of catalysts.

Cyclohexene : Cyclohexene is most commonly prepared by the catalytic dehydration of cyclohexanol using an acid catalyst, such as phosphoric acid or sulfuric acid. researchgate.net It can also be produced via the partial hydrogenation of benzene (B151609).

These reagents serve as the electrophilic source for the cyclohexyl group in the Friedel-Crafts alkylation or other catalytic cyclohexylation reactions discussed previously. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Mechanisms on the Phenol Ring

The hydroxyl group of a phenol is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. byjus.com For this compound, the para position is blocked by the cyclohexyl group. The 2-position is occupied by the 1-phenylethyl group. Therefore, electrophilic attack is electronically favored at positions 3, 5, and 6 (ortho and para to the hydroxyl group).

However, the steric bulk of the existing substituents significantly influences the site of further substitution. The 1-phenylethyl group at the 2-position and the cyclohexyl group at the 4-position create considerable steric hindrance around the phenol ring. Electrophilic attack at the 6-position (ortho to the hydroxyl and meta to the cyclohexyl) is sterically more accessible compared to the 3 and 5 positions, which are flanked by the bulky substituents.

Key Mechanistic Steps:

Generation of the Electrophile: A strong electrophile (E+) is generated from the respective reagents (e.g., NO₂⁺ from nitric acid for nitration, Br⁺ from bromine for halogenation).

Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophile. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Due to the directing effects and steric hindrance, electrophilic substitution reactions on this compound are expected to yield predominantly the 6-substituted product. Friedel-Crafts reactions, in particular, can be challenging with phenols as the oxygen atom can coordinate with the Lewis acid catalyst, deactivating the ring. stackexchange.com However, under appropriate conditions, C-acylation can occur, though potentially with lower yields due to steric hindrance. stackexchange.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect (relative to -OH) | Steric Hindrance | Predicted Reactivity |

| 3 | Meta | High (adjacent to 1-phenylethyl and cyclohexyl) | Low |

| 5 | Meta | High (adjacent to cyclohexyl) | Low |

| 6 | Ortho | Moderate | High (most likely site of substitution) |

Oxidative and Reductive Transformations of the Compound

Phenols are susceptible to oxidation, and the presence of bulky alkyl groups can influence the reaction pathway and the stability of the resulting products. The oxidation of hindered phenols, such as this compound, can proceed via a one-electron oxidation to form a phenoxyl radical. These radicals are often stabilized by resonance and the steric hindrance provided by the ortho and para substituents, which can prevent dimerization or further reactions.

The oxidation of substituted phenols can lead to the formation of quinones. libretexts.org For this compound, oxidation could potentially lead to a corresponding ortho-benzoquinone derivative, although the steric bulk might hinder this transformation. The specific products would depend on the oxidizing agent and reaction conditions. The presence of ortho-substituents can alter the mechanism of quinoid formation. nih.gov

Reductive transformations of the phenolic ring are also possible, typically requiring high pressure and a catalyst (e.g., catalytic hydrogenation with H₂/Pd, Pt, or Ni). This would lead to the corresponding cyclohexanol derivative. The reduction of the aromatic ring is a challenging process due to its inherent stability.

Rearrangement Reactions Involving Phenolic Systems

Phenolic systems can undergo several types of rearrangement reactions, often involving the migration of a group from the phenolic oxygen to the aromatic ring. Two notable examples are the Fries rearrangement and the Claisen rearrangement.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org If this compound were first acylated at the hydroxyl group to form an ester, this ester could then undergo a Fries rearrangement. wikipedia.org The acyl group would migrate to the ortho or para positions. Since the para position is blocked, migration would be directed to the available ortho position (position 6). The reaction conditions, such as temperature and solvent, can influence the ortho/para selectivity in general cases. wikipedia.orgbyjus.com

Claisen Rearrangement: This is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether. libretexts.org If the hydroxyl group of this compound were converted to an allyl ether, this derivative could undergo a Claisen rearrangement upon heating. The allyl group would migrate to the ortho position (position 6). libretexts.orgresearchgate.net The reaction proceeds through a concerted, pericyclic transition state. libretexts.org

Radical Functionalization Approaches

Hindered phenols are well-known for their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to a radical species, forming a relatively stable phenoxyl radical. nih.gov This stability is enhanced by the steric hindrance from the bulky ortho and para substituents, which protect the radical center from further reactions. This property is the basis for their use as antioxidants.

The radical scavenging mechanism involves the transfer of the phenolic hydrogen to a free radical, thus neutralizing it. nih.gov The resulting phenoxyl radical of this compound would be stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and further sterically shielded by the ortho 1-phenylethyl group and the para cyclohexyl group.

Derivatization Strategies for Structural Modification

The phenolic hydroxyl group and the aromatic ring of this compound offer opportunities for structural modification to alter its physicochemical properties.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization. Common modifications include etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The bulky substituents around the hydroxyl group in this compound might slow down the rate of this S_N2 reaction due to steric hindrance, requiring more forcing reaction conditions.

Esterification: Phenols can be esterified by reacting them with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. The steric hindrance around the hydroxyl group in this compound could again influence the reaction rate, potentially requiring more reactive acylating agents or longer reaction times.

Table 2: Summary of Potential Chemical Transformations

| Reaction Type | Reagents/Conditions | Predicted Major Product/Outcome | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃, Br₂) | 6-Substituted derivative | Steric hindrance from ortho and para groups directs substitution to the less hindered ortho position. |

| Oxidation | Oxidizing agent (e.g., Tyrosinase) | Phenoxyl radical, potentially quinone derivatives | Steric hindrance stabilizes the phenoxyl radical. nih.gov |

| Reduction | H₂/Catalyst (e.g., Pd, Pt) | Cyclohexanol derivative | High pressure and temperature are generally required. |

| Fries Rearrangement | 1. Acylation 2. Lewis Acid (e.g., AlCl₃) | 6-Acyl-4-cyclohexyl-2-(1-phenylethyl)phenol | Requires initial formation of the phenolic ester. wikipedia.org |

| Claisen Rearrangement | 1. Allylation 2. Heat | 6-Allyl-4-cyclohexyl-2-(1-phenylethyl)phenol | Requires initial formation of the allyl ether. libretexts.org |

| Radical Scavenging | Radical species | Stable phenoxyl radical | Steric hindrance enhances the stability of the resulting radical. nih.gov |

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl halide | O-Alkyl derivative | Steric hindrance may slow the reaction rate. |

| Esterification | Acyl chloride or anhydride/Base | O-Acyl derivative | Steric hindrance may necessitate more reactive reagents. |

Functionalization of the Cyclohexyl Moiety

The chemical modification of the cyclohexyl group in this compound offers a pathway to a variety of derivatives with potentially altered physical, chemical, and biological properties. While direct functionalization studies on this specific molecule are not extensively documented, plausible synthetic transformations can be inferred from established reactions on analogous cyclohexyl-substituted aromatic compounds. Key strategies for functionalizing the cyclohexyl moiety include oxidation, halogenation, and dehydrogenation. The presence of the activating phenolic hydroxyl group can influence the reactivity of the entire molecule, and in some cases, may necessitate the use of a protecting group to achieve selective transformation of the cyclohexyl ring.

Oxidation of the Cyclohexyl Ring

One of the primary transformations of the cyclohexyl group is its oxidation to a cyclohexanone (B45756) or cyclohexanol derivative. This can be achieved using various oxidizing agents. For instance, the oxidation of cyclohexane to a mixture of cyclohexanone and cyclohexanol, known as KA oil, is a significant industrial process. Similar methodologies can be applied to cyclohexyl-substituted phenols. The reaction typically proceeds through a free radical mechanism, often initiated by heat, light, or a radical initiator. The benzylic position of the cyclohexyl ring (the carbon atom attached to the aromatic ring) is particularly susceptible to initial hydrogen abstraction due to the resonance stabilization of the resulting radical.

Another approach involves the use of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), which has been shown to oxidize phenols to ortho-quinones. While the primary target of this reagent is the phenol, reaction conditions could potentially be tailored to favor oxidation of the cyclohexyl ring, especially if the phenolic hydroxyl group is protected. Protecting groups for phenols, such as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or esters, are crucial in preventing unwanted side reactions at the phenol position during oxidation. scirp.orgoup.com

A summary of potential oxidation reactions is presented in the table below.

| Reactant | Reagents and Conditions | Major Product(s) | Notes |

| This compound (phenol protected) | 1. O2, radical initiator (e.g., AIBN), heat2. H2O2, metal catalyst (e.g., Fe(II) complex) | 4-(Oxocyclohexyl)-2-(1-phenylethyl)phenol, 4-(Hydroxycyclohexyl)-2-(1-phenylethyl)phenol | The ratio of ketone to alcohol can be influenced by the choice of catalyst and reaction conditions. |

| This compound (phenol protected) | Chromic acid (H2CrO4) or Potassium permanganate (B83412) (KMnO4) | 4-(Oxocyclohexyl)-2-(1-phenylethyl)phenol | Strong oxidizing agents that may require careful control to avoid over-oxidation. |

Halogenation of the Cyclohexyl Ring

The introduction of a halogen atom (e.g., chlorine or bromine) onto the cyclohexyl ring can be achieved through free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the cyclohexyl ring by a halogen radical, followed by reaction of the resulting cyclohexyl radical with a halogen molecule. The substitution is generally not highly selective, leading to a mixture of isomeric monohalogenated products, with some preference for the more substituted carbon atoms. Due to the high reactivity of the phenol ring towards electrophilic halogenation, it is essential to protect the hydroxyl group before attempting free-radical halogenation of the cyclohexyl moiety. wikipedia.org

Dehydrogenation of the Cyclohexyl Moiety

Catalytic dehydrogenation can transform the cyclohexyl group into a phenyl group, leading to the formation of a terphenyl derivative. This reaction is typically carried out at elevated temperatures in the presence of a dehydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al2O3). The process involves the removal of hydrogen atoms from the cyclohexyl ring to form aromatic sextets. This transformation can significantly alter the planarity and electronic properties of the molecule. The dehydrogenation of o-cyclohexylphenol to o-phenylphenol has been reported, suggesting the feasibility of this transformation on the target molecule. mdpi.com

| Reactant | Reagents and Conditions | Major Product | Notes |

| This compound | Pd/C or Pt/Al2O3, high temperature | 4-Phenyl-2-(1-phenylethyl)phenol | This reaction converts the cyclohexyl group to a phenyl group. |

Derivatization at the Phenylethyl Substituent

The phenylethyl substituent in this compound presents multiple sites for chemical modification, including the benzylic position of the ethyl bridge and the pendant phenyl ring. These derivatizations can be used to introduce new functional groups and modulate the molecule's properties.

Functionalization of the Benzylic Position

The carbon atom of the ethyl group directly attached to the phenol-containing aromatic ring is a benzylic position. This position is particularly reactive towards radical and oxidative transformations due to the resonance stabilization of the resulting benzylic radical or carbocation intermediates.

Benzylic Halogenation: The introduction of a halogen, typically bromine or chlorine, at the benzylic position can be achieved through free-radical halogenation. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light is a common reagent for selective benzylic bromination. chemistrysteps.com Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. These reactions proceed via a radical chain mechanism. The presence of the phenolic hydroxyl group can interfere with radical reactions, so protection of the phenol may be necessary to achieve high yields of the desired benzylic halide.

Benzylic Oxidation: The benzylic C-H bond can be oxidized to introduce an oxygen-containing functional group. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can cleave the entire ethyl group and oxidize the benzylic carbon to a carboxylic acid, which would result in the formation of a derivative of salicylic (B10762653) acid. stackexchange.comlibretexts.org Milder and more selective oxidation methods could potentially lead to the formation of a ketone (acetophenone derivative) or a secondary alcohol at the benzylic position. The choice of oxidant and reaction conditions is critical to control the extent of oxidation. Again, protection of the phenol is advisable to prevent its oxidation.

A summary of potential reactions at the benzylic position is provided in the table below.

| Reactant | Reagents and Conditions | Major Product | Notes |

| This compound (phenol protected) | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 2-(1-Bromo-1-phenylethyl)-4-cyclohexylphenol | Selective bromination at the benzylic position. |

| This compound (phenol protected) | N-Chlorosuccinimide (NCS), AIBN, CCl4, reflux | 2-(1-Chloro-1-phenylethyl)-4-cyclohexylphenol | Selective chlorination at the benzylic position. |

| This compound (phenol protected) | KMnO4, NaOH, H2O, heat; then H3O+ | 2-Carboxy-4-cyclohexylphenol | Oxidation of the entire phenylethyl side chain to a carboxylic acid. |

Derivatization of the Phenyl Ring

The terminal phenyl group of the phenylethyl substituent can undergo electrophilic aromatic substitution reactions. The existing alkyl group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to introduce substituents at the ortho and para positions of this phenyl ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the phenyl ring, primarily at the para position due to steric hindrance from the ethyl bridge.

Halogenation: Reaction with a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would lead to the corresponding halogenated derivative.

Sulfonation: Fuming sulfuric acid (H2SO4/SO3) would introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Acylation or alkylation can be achieved using an acyl chloride/Lewis acid or an alkyl halide/Lewis acid, respectively.

The reactivity of the phenol-containing ring is significantly higher towards electrophiles than the terminal phenyl ring. Therefore, to achieve selective substitution on the terminal phenyl ring, protection of the phenolic hydroxyl group is essential. Converting the hydroxyl group to an ether or ester will reduce its activating effect and prevent it from directing the electrophilic attack to the first aromatic ring. oup.com

| Reactant | Reagents and Conditions | Major Product(s) | Notes |

| This compound (phenol protected) | HNO3, H2SO4 | 4-Cyclohexyl-2-(1-(4-nitrophenyl)ethyl)phenol | Nitration occurs on the terminal phenyl ring, primarily at the para position. |

| This compound (phenol protected) | Br2, FeBr3 | 2-(1-(4-Bromophenyl)ethyl)-4-cyclohexylphenol | Bromination occurs on the terminal phenyl ring, primarily at the para position. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 4-Cyclohexyl-2-(1-phenylethyl)phenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its intricate architecture.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) and phenyl rings, the methine and methyl protons of the phenylethyl group, and the protons of the cyclohexyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (spin-spin splitting) reveal adjacent protons.

Key expected signals in the ¹H NMR spectrum include:

A singlet for the phenolic hydroxyl (-OH) proton.

Multiplets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the phenyl and substituted phenol rings.

A quartet for the methine (CH) proton of the phenylethyl group, coupled to the adjacent methyl protons.

A doublet for the methyl (CH₃) protons of the phenylethyl group, coupled to the methine proton.

A series of multiplets in the aliphatic region (typically δ 1.2-2.5 ppm) arising from the protons of the cyclohexyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30-7.15 | m | 5H | Phenyl-H |

| ~7.10 | d | 1H | Phenol-H |

| ~6.95 | dd | 1H | Phenol-H |

| ~6.80 | d | 1H | Phenol-H |

| ~5.00 | s | 1H | OH |

| ~4.50 | q | 1H | CH-phenylethyl |

| ~2.45 | m | 1H | CH-cyclohexyl |

| ~1.80-1.20 | m | 10H | CH₂-cyclohexyl |

Note: This is a predicted data table. Actual chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to an oxygen).

Expected regions for carbon signals include:

Aromatic region (δ 110-160 ppm) for the carbons of the phenyl and phenol rings.

Aliphatic region (δ 20-50 ppm) for the carbons of the cyclohexyl and phenylethyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.0 | C-OH (Phenol) |

| ~145.0 | Quaternary C (Phenyl) |

| ~138.0 | Quaternary C (Phenol) |

| ~135.0 | Quaternary C (Phenol) |

| ~129.0 | CH (Phenyl) |

| ~128.5 | CH (Phenyl) |

| ~127.0 | CH (Phenol) |

| ~126.5 | CH (Phenyl) |

| ~115.0 | CH (Phenol) |

| ~44.0 | CH (Cyclohexyl) |

| ~38.0 | CH (Phenylethyl) |

| ~34.0 | CH₂ (Cyclohexyl) |

| ~27.0 | CH₂ (Cyclohexyl) |

| ~26.0 | CH₂ (Cyclohexyl) |

Note: This is a predicted data table. Actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace out the spin systems within the molecule. For instance, it would show correlations between the methine and methyl protons of the phenylethyl group and within the cyclohexyl ring proton network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, for example, showing a correlation from the phenylethyl methine proton to the carbons of the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to determine the relative stereochemistry and conformation of the molecule, such as the spatial relationship between the phenylethyl and cyclohexyl substituents on the phenol ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₂₀H₂₄O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄O |

| Theoretical Exact Mass | 280.1827 |

| Ionization Mode | ESI+ or APCI+ |

| Expected Ion | [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of this compound and for identifying any volatile impurities. The sample is vaporized and separated on a GC column based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC and the mass spectrum from the MS allow for the identification and quantification of the main component and any impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum provides a unique "fingerprint" of the compound. wu.ac.thresearchgate.net

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the aromatic rings, and the saturated cyclohexyl ring.

O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) would correspond to the C-H stretching vibrations of the aromatic rings. Just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), strong absorptions are expected from the C-H stretches of the aliphatic cyclohexyl and ethyl groups.

Aromatic C=C Stretches: A series of sharp to medium absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl rings.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

Aromatic C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and typically appear as strong bands in the 690-900 cm⁻¹ region.

Comparing the expected spectrum with known spectra of related compounds, such as 2-(1-phenylethyl)phenol (B1329670) and 4-cyclohexylphenol (B75765), allows for a confident assignment of these vibrational modes. nist.govnist.gov

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Corresponding Functional Group |

| ~3400 (broad) | Strong | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl Rings) |

| 2960-2850 | Strong | C-H Stretch | Aliphatic (Cyclohexyl & Ethyl) |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O Stretch | Phenol |

| 900-690 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* electronic transitions within the phenyl rings.

The parent chromophore, phenol, exhibits two main absorption bands in the UV region: a primary band (E2-band) around 210 nm and a secondary band (B-band) with fine structure around 270 nm. nist.gov The substitution on the phenol ring significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these bands.

In this compound, the phenol ring is the principal chromophore.

The cyclohexyl group at position 4 is an alkyl substituent, which typically causes a small red shift (bathochromic shift) of the absorption bands compared to unsubstituted phenol. Data for 4-cyclohexylphenol shows absorption maxima around 225 nm and 278 nm. nist.gov

The (1-phenylethyl) group at position 2 introduces a second, isolated phenyl chromophore and also acts as an alkyl substituent on the phenolic ring. This second phenyl group will contribute its own absorptions, likely overlapping with the phenolic E2-band. The substitution pattern will also influence the phenolic B-band, potentially causing a further shift and a loss of fine structure.

The resulting UV-Vis spectrum is expected to show a strong absorption maximum below 230 nm and a weaker, broader band in the 270-285 nm range, characteristic of a substituted phenol.

Table 3: Comparison of UV-Vis Absorption Maxima (λ_max) for Phenol and Related Compounds (in a non-polar solvent)

| Compound | λ_max of E2-band (nm) | λ_max of B-band (nm) | Reference |

| Phenol | ~210 | ~270 | nist.gov |

| 4-Cyclohexylphenol | ~225 | ~278 | nist.gov |

| This compound (Predicted) | ~225-230 | ~280 | N/A |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aps.orgnih.gov The technique involves passing a beam of X-rays through a high-quality single crystal. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate the electron density map of the molecule and thereby determine its atomic structure, including bond lengths, bond angles, and torsional angles with very high precision. nih.govrsc.org

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its chemical connectivity and detailed insight into its solid-state conformation. Key structural questions that could be answered include:

The precise bond lengths and angles of the phenolic, phenyl, and cyclohexyl rings.

The torsional angles defining the relative orientation of the three ring systems. For example, the analysis would reveal the rotational angle of the phenylethyl group relative to the phenol ring and the conformation (e.g., chair) of the cyclohexyl ring.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions, which dictate how the molecules pack together.

This information is fundamental to understanding the compound's physical properties and its potential interactions with other molecules.

Table 4: Hypothetical Crystallographic Data Report for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₂₀H₂₄O | Molecular formula of the compound. |

| Formula Weight | 280.4 g/mol | Molecular weight based on the formula. |

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.1 Å, c = 13.5 Å, β = 95° | The dimensions and angle of the fundamental repeating unit. |

| Volume | 1700 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.09 g/cm³ | The theoretical density based on unit cell parameters. |

Crystallographic fragment screening is a powerful technique in modern drug discovery used to identify binding sites for small molecules ("fragments") on a biological macromolecule, typically a protein. nih.govnih.gov The method involves soaking or co-crystallizing a target protein with a high concentration of a fragment compound or a mixture of fragments. nih.gov Subsequent X-ray diffraction analysis of the crystal can reveal the electron density for a bound fragment, providing a detailed, atomic-level picture of its binding mode and interactions with the protein. nih.gov

This approach is not used to characterize the fragment itself, but rather to use the fragment as a probe to map the binding landscape of a target protein. This compound, with its distinct hydrophobic (cyclohexyl, phenylethyl) and hydrogen-bonding (phenol) features, could be a valuable component of a fragment library.

In a hypothetical screening campaign, a protein of interest (e.g., an enzyme or receptor) would be crystallized. These crystals would then be soaked in a solution containing this compound. By comparing the diffraction data from the soaked crystal to that of a native crystal, researchers could identify if and where the compound binds. A positive "hit" would show new electron density in a pocket on the protein's surface corresponding to the fragment. nih.gov This initial hit provides a starting point for developing more potent and specific inhibitors by computationally or synthetically "growing" the fragment to make additional favorable interactions with the protein. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. For 4-Cyclohexyl-2-(1-phenylethyl)phenol, these calculations would provide a deep understanding of its intrinsic molecular characteristics.

Geometry Optimization and Energetic Profiles

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Phenolic) | ~1.36 Å |

| Bond Length | O-H (Phenolic) | ~0.96 Å |

| Bond Angle | C-O-H (Phenolic) | ~109° |

| Dihedral Angle | C-C-C-C (Cyclohexyl) | Varies (Chair Conformation) |

Energetic profiles, including the total electronic energy and the heat of formation, would also be calculated to assess the molecule's thermodynamic stability.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. These theoretical spectra can be correlated with experimental spectroscopic data to confirm the molecular structure.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | ~3600 cm⁻¹ |

| C-H Stretch | Aromatic | 3100-3000 cm⁻¹ |

| C-H Stretch | Aliphatic (Cyclohexyl) | 3000-2850 cm⁻¹ |

| C=C Stretch | Aromatic Ring | 1600-1450 cm⁻¹ |

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides insights into the molecule's reactivity and properties. This includes visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactions. Additionally, calculating the distribution of electron density reveals the partial charges on each atom, indicating polar regions of the molecule. A molecular electrostatic potential (MEP) map would visually represent these electron-rich and electron-poor areas.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and can reveal important information about the molecule's flexibility and conformational preferences. Given the presence of the flexible cyclohexyl and phenylethyl groups, conformational searching is essential to identify the various low-energy shapes the molecule can adopt.

Reactivity and Stability Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to predict the reactivity and stability of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, could also be calculated from the HOMO and LUMO energies to provide further quantitative measures of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative description of bonding in terms of electron density distribution, hybridization, and donor-acceptor interactions.

For a molecule like this compound, NBO analysis can elucidate the electronic interactions between the phenol (B47542) ring and its bulky substituents. The analysis quantifies the hybridization of the atomic orbitals contributing to each bond, providing insight into the geometry and reactivity of the molecule.

A key aspect of NBO analysis is the examination of hyperconjugative interactions through second-order perturbation theory. This reveals the stabilizing effects of electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. In substituted phenols, for instance, significant delocalization can occur from the nonbonding lone pair orbitals of the hydroxyl oxygen onto the antibonding π* orbitals of the phenyl ring, which influences the ring's electron density and reactivity. researchgate.net The stability of the molecule is directly related to the magnitude of these hyperconjugative interactions, often measured by the stabilization energy E(2).

Table 1: Illustrative NBO Analysis Data for a Substituted Phenol (Note: This data is representative of a substituted phenol and not specific to this compound, for which specific NBO data is not publicly available.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C)ring | 15.2 |

| σ (C-H)alkyl | σ* (C-C)ring | 2.5 |

| π (C-C)ring | π* (C-C)ring | 20.8 |

This table illustrates the type of data generated from an NBO analysis, showing the stabilization energies from key electronic delocalizations.

Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)

Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA) are used to understand the charge distribution and reactive sites of a molecule.

The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the hydroxyl oxygen atom, indicating its role as a hydrogen bond donor and a site for electrophilic interaction.

Natural Population Analysis (NPA) , which is derived from the NBO method, provides a more robust calculation of the partial atomic charges on each atom in the molecule compared to other methods like Mulliken population analysis. wisc.eduq-chem.com These charges offer a quantitative measure of the electron distribution. In substituted phenols, NPA can be used to analyze how substituents influence the charge on the atoms of the phenol ring and the hydroxyl group. researchgate.net This information is crucial for understanding the molecule's reactivity and its acid-base properties. For example, electron-donating groups would be expected to increase the negative charge on the phenolic oxygen, while electron-withdrawing groups would decrease it.

Table 2: Representative Natural Population Analysis (NPA) Charges for a Substituted Phenol (Note: This data is hypothetical and serves to illustrate the output of an NPA calculation for a substituted phenol.)

| Atom | Natural Charge (e) |

|---|---|

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.48 |

| C (ipso to OH) | +0.30 |

| C (ortho) | -0.21 |

| C (meta) | +0.05 |

| C (para) | -0.15 |

This table shows how NPA can quantify the charge distribution across the key atoms of the phenolic moiety.

Mechanistic Modeling of Chemical Reactions

Mechanistic modeling, often employing Density Functional Theory (DFT), is a powerful approach to investigate the pathways of chemical reactions at a molecular level. For this compound, a key reaction of interest is its synthesis via the alkylation of phenol.

Computational studies on phenol alkylation have elucidated the competing reaction mechanisms, namely O-alkylation (forming a phenolic ether) and C-alkylation (forming an alkylphenol). nih.govacs.orgresearchgate.net These models can calculate the geometries of transition states and the activation energies for each step in the reaction pathway.

The general mechanism for acid-catalyzed phenol alkylation involves the following steps:

Protonation of the alkene (e.g., styrene) by the acid catalyst to form a carbocation.

Electrophilic attack of the carbocation on either the hydroxyl oxygen (O-alkylation) or the phenol ring (C-alkylation) at the ortho or para positions.

Deprotonation to regenerate the catalyst and form the final product.

DFT calculations can determine which pathway is energetically more favorable. Studies have shown that O-alkylation is often the kinetically controlled product, while C-alkylation is the thermodynamically more stable outcome. researchgate.net An ionic rearrangement mechanism can also be modeled, describing the intramolecular migration of the alkyl group from the phenolic ether to the ring. acs.org For a sterically hindered molecule like this compound, computational modeling could predict the regioselectivity of the alkylation and explain the preference for substitution at specific positions on the phenol ring.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis). researchgate.net These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. The calculations can also provide insights into the nature of these transitions, for instance, identifying them as π → π* transitions within the aromatic ring. researchgate.net

Furthermore, computational methods are extensively used to predict vibrational spectra (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational frequencies and intensities, a theoretical IR spectrum can be generated, which can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing valuable information for structural elucidation.

The prediction of acid dissociation constants (pKa) is another important application. By calculating the Gibbs free energy change for the deprotonation of the phenol in a simulated aqueous environment, the pKa value can be estimated. acs.orgnih.gov This is particularly useful for understanding the acidity of substituted phenols and how it is influenced by different substituent groups. acs.org

Applications in Chemical Science and Technology Non Clinical Focus

Role as Intermediates in Organic Synthesis

As with many substituted phenols, 4-Cyclohexyl-2-(1-phenylethyl)phenol serves as a versatile intermediate in organic synthesis. The reactivity of the hydroxyl group and the potential for electrophilic substitution on the aromatic ring allow for its incorporation into a variety of more complex molecules.

Building Blocks for Complex Molecular Architectures

While specific examples of highly complex molecules derived from this compound are not extensively detailed in publicly available literature, the general class of cyclohexylphenols is recognized for its utility in constructing larger molecular frameworks. These compounds are considered valuable intermediates in the synthesis of dyes and resins. The synthesis of chiral 1,3-diamines, for instance, has been demonstrated using related chiral building blocks, highlighting the potential for derivatives of this compound to be used in the asymmetric synthesis of complex structures.

Precursors for Polymer Synthesis

Phenolic compounds are fundamental precursors in the synthesis of various polymers. Phenol-formaldehyde resins, for example, are a well-established class of polymers. While direct polymerization of this compound is not a commonly cited application, its structural motifs are relevant to polymer chemistry. For instance, alkylated phenols are used to create phenol (B47542) aralkylation polymers that exhibit low emissions of phenol and formaldehyde (B43269). The presence of the reactive hydroxyl group suggests its potential use as a comonomer or a modifying agent in the synthesis of specialty polymers where specific properties such as thermal stability or solubility are desired.

Materials Science Applications

The sterically hindered nature of this compound is key to its applications in materials science, particularly in the stabilization and modification of polymers.

Development of Polymer Additives and Stabilizers

Hindered phenols are a major class of primary antioxidants used to protect polymeric materials from degradation. Oxidation can lead to undesirable changes in polymers, including discoloration, altered melt viscosity, and a reduction in mechanical properties. Hindered phenols, such as this compound, function by scavenging peroxy radicals, which are key intermediates in the oxidation process. This action inhibits the degradation cascade during melt processing at high temperatures and extends the service life of the final product.

The effectiveness of hindered phenols as stabilizers is well-documented for a wide range of plastics, including polyolefins, styrenic polymers, and elastomers. They are known to have low volatility and can be highly efficient in preventing thermal and oxidative degradation.

Table 1: General Properties of Hindered Phenolic Antioxidants

| Property | Description |

|---|---|

| Function | Primary antioxidants, radical scavengers |

| Mechanism | Donate a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction. |

| Benefits | Minimize changes in melt viscosity, reduce discoloration, improve retention of mechanical properties. |

| Applications | Stabilization of polyolefins, styrenic polymers, elastomers, engineering plastics. |

Formulation Components in Coatings and Adhesives

Phenolic and epoxy resins are widely used in the formulation of high-performance adhesives and coatings due to their excellent adhesion, chemical resistance, and thermal stability. Alkylated phenols are used as raw materials in the production of phenolic resins. These resins can be used in conjunction with epoxy resins to create adhesives with high tensile shear strength.

The incorporation of compounds like this compound into such formulations can enhance specific properties. As additives, alkylphenols can improve the flexibility and durability of plastics and are found in various adhesives and coatings. In epoxy-based systems, phenolic compounds can act as curing agents or modifiers to improve the final properties of the cured material.

Table 2: Applications of Phenolic Compounds in Coatings and Adhesives

| Application | Role of Phenolic Compound | Resulting Properties |

|---|---|---|

| Wood Adhesives | Component of phenolic/epoxy resin blends | High tensile shear strength. |

| Protective Coatings | Varnish formulation | Good adhesion, chemical and corrosion resistance. |

| General Adhesives & Sealants | Stabilizer | Improved stability and performance. |

Applications in Advanced Composite Materials

Alkyl phenol formaldehyde resins are utilized as matrix materials in the production of composite materials. These composites find applications in the automotive, aerospace, and construction industries due to their excellent mechanical properties and resistance to chemicals and water. The use of substituted phenols in the resin formulation can be tailored to achieve desired performance characteristics in the final composite material. While direct application of this compound in composites is not explicitly detailed, its structural class suggests its potential as a component in the synthesis of high-performance resins for such advanced materials.

Investigation of Biological Activities at a Mechanistic Level (Excluding Clinical Outcomes)

The biological activities of phenolic compounds like this compound are a subject of significant interest in chemical and biochemical research. Investigations at a mechanistic level seek to understand how the molecule interacts with biological systems, independent of clinical results. This involves studying its effects on specific enzymes, its ability to counteract oxidative processes in chemical systems, and its binding interactions with molecular targets.

Antioxidant and Antiradical Properties in Chemical Systems

Phenolic compounds are a well-studied class of antioxidants. nih.gov Their ability to neutralize free radicals is primarily attributed to the hydrogen-donating capability of the phenolic hydroxyl (-OH) group. researchgate.net While specific experimental antioxidant data for this compound is not extensively detailed in the available literature, its structural features—a sterically hindered phenol—allow for a strong inference of its potential properties based on established chemical principles. researchgate.net

The primary mechanism by which hindered phenols exert their antioxidant effect is through hydrogen atom transfer (HAT). nih.gov The phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. nih.gov In the case of this compound, the bulky cyclohexyl and 1-phenylethyl groups at the ortho and para positions provide significant steric hindrance. This hindrance further stabilizes the phenoxy radical, preventing it from initiating new radical chains, a key feature of effective primary antioxidants. researchgate.net

The antioxidant capacity of such compounds is typically evaluated using various in vitro chemical assays. nih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com These tests measure the ability of a compound to scavenge stable free radicals, with the activity often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). researchgate.net

Table 1: Common In Vitro Assays for Antioxidant Activity Evaluation

| Assay Name | Principle | Measured Outcome |

|---|---|---|

| DPPH Radical Scavenging | A stable free radical (DPPH) is reduced by the antioxidant, causing a color change from violet to yellow. mdpi.com | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Scavenging | A pre-formed radical cation (ABTS•+) is neutralized by the antioxidant, leading to a loss of color. nih.gov | Decrease in absorbance at a specific wavelength. |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation. Based on the hydrogen atom transfer (HAT) mechanism. nih.gov | Measurement of the decay in fluorescence over time. |

Mechanistic Studies of Enzymatic Inhibition (e.g., Tyrosinase Inhibition)

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis by catalyzing the oxidation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. mdpi.comnih.gov Inhibiting this enzyme is a key strategy for controlling pigmentation. Many phenolic compounds are known to be tyrosinase inhibitors, often because their structure mimics the natural substrate, L-tyrosine. nih.gov

The inhibition mechanism of a compound like this compound against tyrosinase can be elucidated through kinetic studies. nih.gov These studies involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate (e.g., L-tyrosine or L-DOPA) and the inhibitor. By analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, the type of inhibition can be determined. mdpi.com

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibitor often has a structural similarity to the substrate. Given its phenolic core, this compound could potentially act as a competitive inhibitor of tyrosinase. mdpi.com

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Kinetic analysis provides key parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. mdpi.com

Molecular Recognition and Binding Affinity Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jbcpm.comresearchgate.net This method is instrumental in understanding the molecular recognition process and estimating the binding affinity between the ligand and the protein's active site. nih.gov

In a hypothetical molecular docking study of this compound with tyrosinase, the compound would be treated as the ligand and the 3D crystal structure of tyrosinase as the receptor. researchgate.net The simulation would explore various possible binding poses of the ligand within the enzyme's active site, which contains two copper ions coordinated by histidine residues. nih.gov The software calculates a docking score or binding energy for each pose, with lower energy values typically indicating a more favorable and stable interaction. jbcpm.com

The analysis of the best-docked pose would reveal key molecular interactions:

Hydrogen Bonds : The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions : The non-polar cyclohexyl and phenylethyl moieties would likely engage in hydrophobic interactions with non-polar residues, contributing significantly to the binding affinity.

Coordination : The hydroxyl group might also interact with the copper ions in the active site, a common mechanism for many tyrosinase inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for a Phenolic Inhibitor with Tyrosinase

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A negative value indicates a spontaneous and favorable binding interaction. |

| Inhibition Constant (Ki, predicted) | 1.2 µM | A low predicted Ki suggests potent inhibition. |

| Interacting Amino Acid Residues | HIS263, ASN260, VAL283, PHE264 | Identifies the specific residues in the active site that stabilize the ligand. |

| Type of Interactions | Hydrogen bond with ASN260; Hydrophobic interactions with VAL283, PHE264 | Elucidates the nature of the chemical forces holding the ligand in place. |

Note: The data in this table is illustrative and represents typical results for a potent phenolic inhibitor, not specific experimental data for this compound.

Pharmaceutical and Medicinal Chemistry Research (Excluding Clinical Human Data)

In the realm of medicinal chemistry, this compound can serve as a scaffold or lead compound for the development of new therapeutic agents. Research in this area focuses on understanding its structural features to design more potent and selective analogues and to establish clear structure-activity relationships.

Design Principles for Analogue Development based on Structural Features

The structure of this compound offers several strategic points for chemical modification to develop analogues with potentially enhanced activity. The goal of analogue development is to systematically alter parts of the molecule to improve its interaction with a biological target, as well as to optimize its physicochemical properties (e.g., solubility, stability).

Key design principles for developing analogues from this scaffold include:

Modification of the Phenolic Hydroxyl Group : The -OH group is likely critical for activity. It could be esterified to create a prodrug, or its position on the ring could be moved to investigate the impact on target binding. Introducing additional hydroxyl groups (e.g., creating a catechol or resorcinol (B1680541) moiety) is a common strategy to enhance antioxidant or tyrosinase inhibitory activity. mdpi.com

Alteration of the Cyclohexyl Ring : The size and lipophilicity of this group can be modified. For example, it could be replaced with smaller cyclic (e.g., cyclopentyl) or acyclic alkyl groups (e.g., tert-butyl) to probe the spatial requirements of the binding pocket.

Substitution on the Phenylethyl Moiety : The terminal phenyl ring is a prime site for introducing various substituents. Adding electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can modulate the electronic properties of the entire molecule and influence binding affinity and reactivity.

Varying Substituent Positions : The ortho and para substitution pattern on the central phenol ring is specific. Synthesizing isomers with meta-positioning of the cyclohexyl or phenylethyl groups would be crucial for understanding the optimal geometry for biological activity.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related analogues, as described above, and systematically evaluating their biological activity to identify which chemical features are essential for their effects. mdpi.com

Key SAR insights that could be investigated:

The Role of the Phenolic -OH : It is hypothesized that this group is essential. Its removal or replacement would be expected to drastically reduce or abolish activity, confirming its role as a key pharmacophore, likely involved in hydrogen bonding or coordination with the copper ions in the tyrosinase active site.

Impact of Steric Bulk : By comparing analogues with different alkyl or cycloalkyl groups at the ortho position, the importance of steric bulk can be determined. There may be an optimal size for the substituent that maximizes van der Waals and hydrophobic interactions without causing steric clashes in the binding site.

Influence of Lipophilicity : The large, non-polar cyclohexyl and phenylethyl groups make the molecule quite lipophilic. SAR studies could reveal the relationship between lipophilicity (often measured as logP) and inhibitory activity.

Electronic Effects : By placing different substituents on the phenyl ring of the phenylethyl group, a quantitative structure-activity relationship (QSAR) analysis could be performed to correlate the electronic properties (e.g., Hammett constants) of the substituents with the observed biological activity.

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Tyrosinase Inhibition

| Compound Analogue | Modification from Parent Compound | Tyrosinase Inhibition IC50 (µM) | Inferred SAR |

|---|---|---|---|

| Parent Compound | This compound | 15.2 | Baseline activity |

| Analogue 1 | Hydroxyl group (-OH) removed | > 200 | Phenolic -OH is essential for activity. |

| Analogue 2 | Cyclohexyl group replaced with Methyl | 45.8 | A large, bulky group at the ortho position enhances potency. |

| Analogue 3 | Additional -OH at position 5 (catechol) | 5.1 | A catechol moiety significantly increases inhibitory activity. |

| Analogue 4 | Chloro (-Cl) group on the terminal phenyl ring | 10.5 | Electron-withdrawing group slightly improves potency. |

Note: The data in this table is hypothetical and for illustrative purposes to explain the principles of an SAR study.

In vitro Pharmacological Target Identification (e.g., receptor binding studies not related to human trials)

A significant area of research for phenolic compounds is their potential to act as endocrine disruptors by interacting with nuclear receptors.

Estrogen Receptor Binding:

Phenolic compounds are known to interact with estrogen receptors (ERα and ERβ). For instance, various small phenolic compounds have been investigated for their potential to bind to the alpha isoform of the estrogen receptor (ERα). nih.gov Studies have utilized human breast cancer cell lines (MCF-7/S0.5) to examine the effects of these compounds on ERα target genes. nih.gov Furthermore, cell-free experiments with the recombinant form of the ERα ligand binding domain (LBD) have been employed to confirm direct interaction. nih.gov

Research on C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes demonstrated their ability to bind to the estrogen receptor, with binding affinity varying based on the length of the alkyl side chain. nih.gov These studies often use competition experiments with radiolabeled estradiol (B170435) ([3H]-E2) in preparations like calf uterine cytosol to determine relative binding affinities. nih.gov While these molecules are structurally different from this compound, they highlight the propensity of substituted phenols to interact with estrogen receptors.

Androgen and Progesterone (B1679170) Receptor Binding:

In addition to estrogen receptors, some phenolic compounds have been shown to interact with androgen receptors (AR) and progesterone receptors (PR). Computational molecular docking simulations have been used to investigate the binding of environmental contaminants like Bisphenol A (BPA) and its more potent metabolite, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), to AR and PR. nih.govnih.gov These in silico studies predict the potential for these compounds to interfere with the binding of endogenous ligands. nih.govnih.gov For example, a study identified that for BPA, MBP, and 4-tert-octylphenol, several of their interacting amino acid residues within the AR binding pocket overlapped with those of the native ligand, testosterone. nih.govnih.gov Similarly, interactions with the PR were observed to overlap with the binding of norethindrone. nih.govnih.gov

The following table summarizes the findings from computational studies on the interaction of related phenolic compounds with androgen and progesterone receptors.

| Compound | Receptor | Interacting Residues Overlapping with Native Ligand | Reference |

| Bisphenol A (BPA) | Androgen Receptor (AR) | Leu-701, Leu-704, Asn-705, Met-742, Phe-764 | nih.govnih.gov |

| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | Androgen Receptor (AR) | Leu-701, Leu-704, Asn-705, Met-742, Phe-764 | nih.govnih.gov |

| 4-tert-Octylphenol | Androgen Receptor (AR) | Leu-701, Leu-704, Asn-705, Met-742, Phe-764 | nih.govnih.gov |

| Bisphenol A (BPA) | Progesterone Receptor (PR) | Leu-715, Leu-718, Met-756, Met-759 | nih.govnih.gov |

| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | Progesterone Receptor (PR) | Leu-715, Leu-718, Met-756, Met-759 | nih.govnih.gov |

| 4-tert-Octylphenol | Progesterone Receptor (PR) | Leu-715, Leu-718, Met-756, Met-759 | nih.govnih.gov |

It is important to emphasize that the data presented is for structurally related compounds and not for this compound itself. Direct in vitro binding studies are necessary to definitively identify the pharmacological targets of this specific compound.

Future Perspectives and Research Challenges

Development of Sustainable and Green Synthetic Pathways

The traditional synthesis of alkylated phenols often relies on Friedel-Crafts alkylation, which can involve hazardous reagents and generate significant waste. nih.govnih.govunive.it Future research will undoubtedly focus on developing more environmentally benign and sustainable synthetic routes to 4-Cyclohexyl-2-(1-phenylethyl)phenol.

One promising avenue is the replacement of conventional homogeneous acid catalysts, such as sulfuric acid and aluminum chloride, with solid acid catalysts. nih.gov Materials like zeolites, sulfated zirconia, and supported heteropolyacids offer advantages such as reusability, reduced corrosion, and easier product separation. researchgate.netresearchgate.netresearchgate.net The synthesis of styrenated phenols, a class to which the target molecule belongs, has been successfully demonstrated using solid acid catalysts like SO₄²⁻/ZrO₂. nih.gov Future investigations could focus on optimizing these solid acid catalysts for the specific alkylation of 4-cyclohexylphenol (B75765) with styrene (B11656) to maximize the yield and selectivity of this compound.

The principles of green chemistry can be further applied by exploring alternative reaction media and energy sources. For instance, the use of supercritical fluids or ionic liquids could offer greener alternatives to volatile organic solvents. Microwave-assisted synthesis has also shown potential for accelerating reaction rates and improving energy efficiency in the alkylation of phenols. researchgate.net

To quantify the "greenness" of these novel synthetic pathways, various metrics can be employed. nih.govmdpi.com These metrics go beyond simple reaction yield and consider factors like atom economy, E-factor (environmental factor), and process mass intensity (PMI). whiterose.ac.ukresearchgate.net A comparative analysis of different synthetic routes using these metrics would be crucial in identifying the most sustainable option.

Table 1: Comparison of Green Chemistry Metrics for Phenol (B47542) Alkylation Methods

| Metric | Traditional Friedel-Crafts | Solid Acid Catalysis (Projected) |

|---|---|---|

| Atom Economy | Moderate | High |

| E-Factor | High | Low |

| Process Mass Intensity (PMI) | High | Low |

| Catalyst Reusability | No | Yes |

| Solvent Hazard | High | Low to Moderate |

This table presents a hypothetical comparison to illustrate the potential benefits of green synthetic pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules with tailored properties. nih.govijain.org In the context of this compound, these computational tools can be leveraged in several ways.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the properties of novel derivatives of this compound. ijain.org By training these models on datasets of known phenolic compounds, it is possible to predict antioxidant activity, thermal stability, or other performance characteristics without the need for extensive experimental synthesis and testing. nih.govscilit.comresearchgate.netncsu.edu For instance, an XGBoost model has been successfully used to predict the antioxidant activity of phenolic compounds with high accuracy. ncsu.edu

Furthermore, generative AI models can be employed to design new hindered phenols with potentially superior properties. These models can explore a vast chemical space and propose novel structures that are optimized for specific applications. This approach could lead to the discovery of next-generation stabilizers or functional materials based on the this compound scaffold.

AI can also play a crucial role in optimizing the synthesis of the target compound. Machine learning algorithms can analyze reaction data to identify the optimal reaction conditions (temperature, pressure, catalyst loading, etc.) to maximize yield and selectivity, thereby reducing experimental effort and resource consumption.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The Friedel-Crafts alkylation of phenols can proceed through complex pathways involving various intermediates. unive.it Advanced analytical techniques are needed to detect and characterize these transient species.